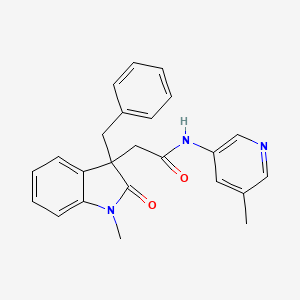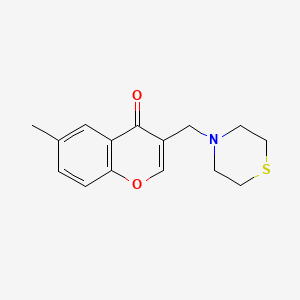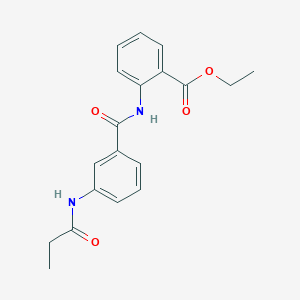![molecular formula C16H20N2O4S B5469913 5-{[(FURAN-2-YL)METHYL]SULFAMOYL}-2-METHYL-N-(PROPAN-2-YL)BENZAMIDE](/img/structure/B5469913.png)
5-{[(FURAN-2-YL)METHYL]SULFAMOYL}-2-METHYL-N-(PROPAN-2-YL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(FURAN-2-YL)METHYL]SULFAMOYL}-2-METHYL-N-(PROPAN-2-YL)BENZAMIDE is a complex organic compound that features a furan ring, a sulfamoyl group, and a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(FURAN-2-YL)METHYL]SULFAMOYL}-2-METHYL-N-(PROPAN-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Furan-2-ylmethyl Sulfamoyl Intermediate: This step involves the reaction of furan-2-ylmethanol with sulfamoyl chloride under basic conditions to form the furan-2-ylmethyl sulfamoyl intermediate.
Coupling with 2-Methyl-N-(propan-2-yl)benzamide: The intermediate is then coupled with 2-methyl-N-(propan-2-yl)benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-{[(FURAN-2-YL)METHYL]SULFAMOYL}-2-METHYL-N-(PROPAN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfamoyl group can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzamide derivatives.
Aplicaciones Científicas De Investigación
5-{[(FURAN-2-YL)METHYL]SULFAMOYL}-2-METHYL-N-(PROPAN-2-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 5-{[(FURAN-2-YL)METHYL]SULFAMOYL}-2-METHYL-N-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and sulfamoyl group are key functional groups that facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid: Similar structure with a bromine substituent.
N-(Furan-2-ylmethyl)-2-methylbenzamide: Lacks the sulfamoyl group but has a similar core structure.
Uniqueness
5-{[(FURAN-2-YL)METHYL]SULFAMOYL}-2-METHYL-N-(PROPAN-2-YL)BENZAMIDE is unique due to the presence of both the furan ring and the sulfamoyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.
Propiedades
IUPAC Name |
5-(furan-2-ylmethylsulfamoyl)-2-methyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11(2)18-16(19)15-9-14(7-6-12(15)3)23(20,21)17-10-13-5-4-8-22-13/h4-9,11,17H,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCVCTMCCBAIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5469832.png)
![2-[4-(2-methylphenyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B5469836.png)
![ETHYL 2-[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE](/img/structure/B5469842.png)
![N-({1-[(3-phenylisoxazol-5-yl)methyl]pyrrolidin-3-yl}methyl)acetamide](/img/structure/B5469845.png)

![N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5469878.png)
![N-cyclopropyl-1'-[(5-methyl-2-thienyl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5469894.png)
![1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-(2-METHYLPHENYL)PIPERAZINE](/img/structure/B5469901.png)
![N-(2,4-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5469908.png)

![N-[(3,4-diethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B5469926.png)
![methyl 4-(5-{[(2-amino-1-methyl-2-oxoethyl)(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5469942.png)

![(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B5469948.png)
